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Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloxazole-4-carbaldehyde is a versatile heterocyclic building block of significant
interest in medicinal chemistry and organic synthesis. Its unique electronic and structural
features, arising from the interplay between the oxazole ring and the aldehyde functionality,
dictate a rich and nuanced reactivity profile. This technical guide provides a comprehensive
overview of the molecule's reactivity, focusing on the electrophilic and nucleophilic nature of its
constituent parts. Detailed experimental protocols for key transformations, quantitative data,
and mechanistic diagrams are presented to serve as a practical resource for researchers in
drug discovery and chemical development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic identifiers for 2-methyloxazole-4-
carbaldehyde is provided below.
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Property Value

Molecular Formula CsHsNO:2

Molecular Weight 111.10 g/mol

Appearance Solid

Melting Point 70-75 °C

CAS Number 113732-84-6

SMILES Cclnc(C=0)col

InChl Key ARAUEWKXKTYCHZ-UHFFFAOYSA-N

1H NMR (Predicted)

o (ppm): 9.9 (s, 1H, CHO), 8.3 (s, 1H, H5), 2.6
(s, 3H, CHs). Predicted based on general

chemical shift ranges for similar structures.

13C NMR (Predicted)

o (ppm): 185 (CHO), 162 (C2), 150 (C4), 140
(C5), 14 (CHs). Predicted based on general

chemical shift ranges for similar structures.

IR (Predicted)

v (cm~1): ~3100 (aromatic C-H stretch), ~2950
(aliphatic C-H stretch), ~2820, 2720 (aldehyde
C-H stretch), ~1700 (C=0 stretch), ~1580, 1450
(oxazole ring C=C and C=N stretches).
Predicted based on characteristic IR absorption

frequencies.[1]

Reactivity Profile of the Oxazole Ring

The reactivity of the oxazole ring in 2-methyloxazole-4-carbaldehyde is governed by the

electronic interplay of the nitrogen and oxygen heteroatoms, the 2-methyl substituent, and the

4-carbaldehyde group.

Electrophilic Substitution

Electrophilic substitution on the oxazole ring is generally disfavored due to its electron-deficient

nature. However, the position most susceptible to electrophilic attack is C5. The electron-
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donating 2-methyl group provides some activation, but this is counteracted by the strongly
electron-withdrawing 4-carbaldehyde group, making electrophilic substitution challenging.
Reactions such as nitration and halogenation would likely require harsh conditions and may
result in low yields.

Nucleophilic Attack

The electron-withdrawing character of the 4-carbaldehyde group enhances the electrophilicity
of the oxazole ring, particularly at the C2 position. This makes C2 susceptible to attack by
strong nucleophiles. However, such reactions can sometimes lead to ring-opening rather than
simple substitution. The C2 proton is the most acidic proton on the oxazole ring, and its
deprotonation with a strong base can generate a nucleophilic center at C2, allowing for
subsequent reaction with electrophiles.

Basicity and N-Alkylation

The nitrogen atom at position 3 possesses a lone pair of electrons and imparts weak basicity to
the oxazole ring, allowing for protonation with strong acids to form oxazolium salts. It can also
be alkylated with suitable alkylating agents.

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, which is a powerful method for
synthesizing pyridine derivatives. The electron-withdrawing 4-carbaldehyde group makes 2-
methyloxazole-4-carbaldehyde an electron-poor diene, favoring reactions with electron-rich
dienophiles in an inverse-electron-demand Diels-Alder fashion.
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Reactivity of the Oxazole Ring
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Reactivity of the Aldehyde Group

Nucleophilic Addition Redox Reactions Reactions with Amines

(Grignard (R'ng)) (Wmig (thP:CR'R")) ( Henry (R'CHzNOz, base) ) (Ugi (Amine, Acid, Isocyanide)) Reduction Imine Formation (R'NHz)
Secondary Acorel (u,giﬁm.de) (CE.boxyucAm) (pnmawm.)
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Workflow for Pinnick Oxidation

[ Add 2-methyl-2-butene and NaH2POa4 ]
:
[Add ag. NaClOz dropwise)
:
[Stir at RT for 4-12h (Monitor by TLCD
:
[ Cool to 0°C and Quench with aq. Na2S0s )
'
[Extract with Ethyl Acetate)
:

[ Wash with Brine, Dry (Naz2S0Oa4), Concentrate ]

:

Gurify (Recrystallization or ChromatographyD

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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